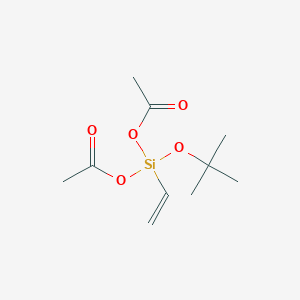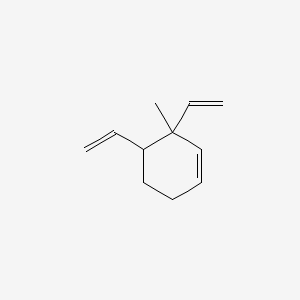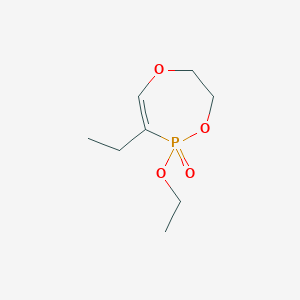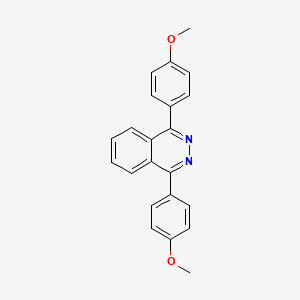
Vinyl-tert-butoxydiacetoxysilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silanediol, (1,1-dimethylethoxy)ethenyl-, diacetate: is a heterocyclic organic compound with the molecular formula C₁₀H₂₀O₄Si. It is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Silanediol, (1,1-dimethylethoxy)ethenyl-, diacetate typically involves the reaction of silanediol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of Silanediol, (1,1-dimethylethoxy)ethenyl-, diacetate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality .
Analyse Des Réactions Chimiques
Types of Reactions: Silanediol, (1,1-dimethylethoxy)ethenyl-, diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanediol derivatives.
Reduction: Reduction reactions can yield different silane compounds.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum.
Major Products Formed: The major products formed from these reactions include various silanediol derivatives and silane compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: Silanediol, (1,1-dimethylethoxy)ethenyl-, diacetate is used as a precursor in the synthesis of advanced materials and polymers. Its unique structure allows for the creation of materials with specific properties .
Biology: In biological research, the compound is used in the study of enzyme inhibition and as a model compound for understanding silicon-based biochemistry .
Industry: In the industrial sector, Silanediol, (1,1-dimethylethoxy)ethenyl-, diacetate is used in the production of coatings, adhesives, and sealants. Its chemical properties make it suitable for enhancing the performance of these products .
Mécanisme D'action
The mechanism by which Silanediol, (1,1-dimethylethoxy)ethenyl-, diacetate exerts its effects involves the interaction with specific molecular targets and pathways. The compound can form stable complexes with various substrates, influencing their reactivity and stability. This interaction is crucial in applications such as enzyme inhibition and drug delivery .
Comparaison Avec Des Composés Similaires
- Dimethyldiacetoxysilane
- Diacetoxydimethylsilane
- Dimethylsilanediol, diacetate
Comparison: Compared to these similar compounds, Silanediol, (1,1-dimethylethoxy)ethenyl-, diacetate exhibits unique properties due to the presence of the (1,1-dimethylethoxy)ethenyl group. This group enhances its reactivity and stability, making it more suitable for specific applications in materials science and pharmaceuticals .
Propriétés
Numéro CAS |
64426-40-0 |
|---|---|
Formule moléculaire |
C10H18O5Si |
Poids moléculaire |
246.33 g/mol |
Nom IUPAC |
[acetyloxy-ethenyl-[(2-methylpropan-2-yl)oxy]silyl] acetate |
InChI |
InChI=1S/C10H18O5Si/c1-7-16(13-8(2)11,14-9(3)12)15-10(4,5)6/h7H,1H2,2-6H3 |
Clé InChI |
MKIGOIXSOYVYHF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O[Si](C=C)(OC(=O)C)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2R,5R,7R,10S,11R)-5-ethenyl-2,5,11-trimethyl-15-oxatetracyclo[9.3.2.01,10.02,7]hexadecane-8,16-dione](/img/structure/B13799409.png)

![(1R,2R,5S,6S)-3,3,4,4-Tetrafluoro-9-oxatricyclo[4.2.1.0~2,5~]non-7-ene](/img/structure/B13799411.png)

![9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis[[4-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]phenyl]amino]-](/img/structure/B13799422.png)

![4-O-[bis[[(Z)-4-ethoxy-4-oxobut-2-enoyl]oxy]-octylstannyl] 1-O-ethyl (Z)-but-2-enedioate](/img/structure/B13799428.png)
![N-[(1Z)-6-Amino-2,4-cyclohexadien-1-ylidene]acetamide](/img/structure/B13799435.png)


![1,4-Epithiopyrido[1,2-a]benzimidazole](/img/structure/B13799460.png)

![1,3-dimethyl-2,6-dioxo-5-(1,2,3,4-tetrahydro-5H-pyrido[1,2-a]benzimidazol-10-ium-5-yl)-1,2,3,6-tetrahydropyrimidin-4-olate](/img/structure/B13799464.png)
![1H-Isoindole-1,3(2H)-dione,2-[[3-(2H-benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]methyl]-4,5,6,7-tetrahydro-](/img/structure/B13799465.png)
